molecular formula C15H19ClN2O2 B5337010 1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5337010
M. Wt: 294.77 g/mol
InChI Key: XZZXTDQZTLVQBF-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C15H19ClN2O2 and a molecular weight of 294.78 g/mol . This compound is characterized by the presence of a piperidine ring, an acetyl group, and a chloromethylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets may vary depending on the application, but it generally interacts with enzymes, receptors, or other proteins to exert its effects . The pathways involved can include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide
  • 1-acetyl-N-(4-methylphenyl)piperidine-4-carboxamide
  • This compound

These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and applications

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-10-3-4-13(9-14(10)16)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXTDQZTLVQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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